molecular formula C17H12F4N2 B609154 ML363 CAS No. 764588-00-3

ML363

Cat. No. B609154
M. Wt: 320.29
InChI Key: PMJMFJHRNNZVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML363, also known as SR-2976, is a bioactive chemical.

Scientific Research Applications

Machine Learning in Physical Sciences

  • Overview : Machine learning has significantly impacted physical sciences, including particle physics, cosmology, quantum computing, and material physics (Carleo et al., 2019).
  • Key Applications : This includes using statistical physics to understand ML methods and the development of novel computing architectures to accelerate ML.

Applications in Other Scientific Domains

  • Health-Related Applications : ML has been increasingly used in biomedical research, clinical medicine, and public health, especially in low and middle-income countries (Carrillo-Larco et al., 2020).
  • Cancer Prognosis and Prediction : ML methods like Artificial Neural Networks, Bayesian Networks, Support Vector Machines, and Decision Trees have been utilized in cancer research for developing predictive models (Kourou et al., 2014).

Challenges and Opportunities

  • Pitfalls in Applications : Despite the advantages, ML applications in scientific research can face challenges, including ensuring data quality and dealing with complex datasets (Yang et al., 2014).

properties

CAS RN

764588-00-3

Product Name

ML363

Molecular Formula

C17H12F4N2

Molecular Weight

320.29

IUPAC Name

3-(4-Fluorophenyl)-5-[2-methyl-4-(trifluoromethyl)phenyl]-1H-pyrazole

InChI

InChI=1S/C17H12F4N2/c1-10-8-12(17(19,20)21)4-7-14(10)16-9-15(22-23-16)11-2-5-13(18)6-3-11/h2-9H,1H3,(H,22,23)

InChI Key

PMJMFJHRNNZVSE-UHFFFAOYSA-N

SMILES

FC(C1=CC=C(C2=CC(C3=CC=C(F)C=C3)=NN2)C(C)=C1)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ML363;  ML-363;  ML 363;  SR-2976;  SR 2976;  SR2976; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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